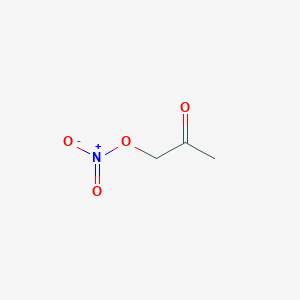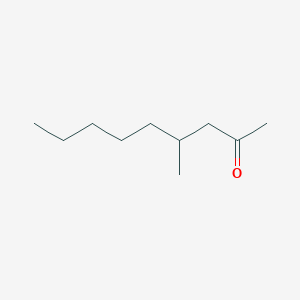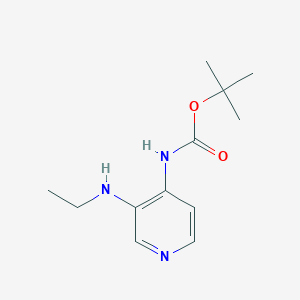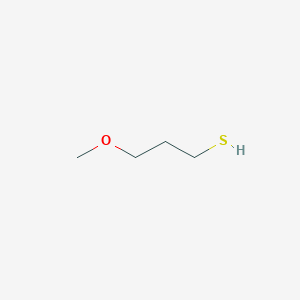
3-Methoxypropane-1-thiol
Übersicht
Beschreibung
3-Methoxypropane-1-thiol: is an organic compound with the molecular formula C₄H₁₀OS . It is a thiol, which means it contains a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its distinctive odor, which is characteristic of many thiols. Thiols are sulfur analogs of alcohols and are often used in various chemical reactions due to their nucleophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxypropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with sodium methoxide in methanol. This reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atom, forming this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and advanced purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 3,3’-dimethoxypropane-1,1’-disulfide.
Reduction: Thiols can be reduced to form the corresponding hydrocarbons.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and thiourea are commonly used.
Major Products Formed:
Oxidation: 3,3’-dimethoxypropane-1,1’-disulfide
Reduction: Propane
Substitution: Various substituted thiols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxypropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used in studies related to enzyme function and protein structure.
Medicine: Thiol-containing compounds are often explored for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-methoxypropane-1-thiol involves its nucleophilic properties. The sulfhydryl group (-SH) is highly reactive and can form bonds with various electrophiles. This reactivity is utilized in many chemical reactions, including the formation of disulfide bonds, which are important in protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Methanethiol (CH₃SH): A simpler thiol with a similar structure but without the methoxy group.
Ethanethiol (C₂H₅SH): Another simple thiol used as an odorant in natural gas.
3-Mercaptopropanol (HSCH₂CH₂CH₂OH): Similar to 3-methoxypropane-1-thiol but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler thiols. The methoxy group can influence the reactivity of the thiol group, making it a valuable compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-methoxypropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-5-3-2-4-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBKXISIZSZEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617228 | |
| Record name | 3-Methoxypropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67275-37-0 | |
| Record name | 3-Methoxypropane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





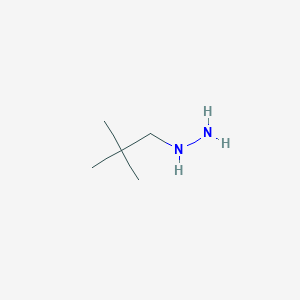



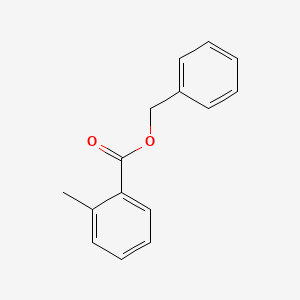
![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)
